molecular formula C10H9NO3 B1458080 N-(4-(2,3-Dioxopropyl)phenyl)formamide CAS No. 1799434-59-5

N-(4-(2,3-Dioxopropyl)phenyl)formamide

Cat. No.: B1458080
CAS No.: 1799434-59-5
M. Wt: 191.18 g/mol
InChI Key: HNZIUOPAYINHCT-UHFFFAOYSA-N
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Description

N-(4-(2,3-Dioxopropyl)phenyl)formamide is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2,3-dioxopropyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-10(14)5-8-1-3-9(4-2-8)11-7-13/h1-4,6-7H,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZIUOPAYINHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-Dioxopropyl)phenyl)formamide, a compound with the CAS number 1799434-59-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H13N1O2
  • Molecular Weight : 219.24 g/mol

Antimicrobial Activity

Initial studies indicate that this compound exhibits antimicrobial properties. Its mechanism likely involves disrupting folic acid synthesis in bacteria, similar to other compounds that inhibit dihydropteroate synthetase.

Cytotoxicity and Anticancer Potential

Research suggests potential anticancer activity. The compound's ability to modulate cell proliferation and induce apoptosis in cancer cell lines has been observed in preliminary assays.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound reduced cell viability in various cancer cell lines at concentrations ranging from 10 µM to 100 µM.
    • The IC50 values for different cancer types varied, indicating selective cytotoxicity.
  • Animal Models :
    • In vivo experiments using murine models showed that administration of the compound led to significant tumor size reduction compared to control groups.

Data Table: Biological Activity Summary

Activity Type Observation Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cell lines
Tumor ReductionSignificant decrease in tumor size in vivo

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Bioavailability : Preliminary data suggest moderate oral bioavailability.
  • Metabolism : The compound is likely metabolized in the liver, with metabolites potentially retaining some biological activity.
  • Excretion : Primarily excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(2,3-Dioxopropyl)phenyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2,3-Dioxopropyl)phenyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.